1-[(4-Chlorophenyl)sulfonyl]acetone, oxime
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Overview
Description
1-[(4-Chlorophenyl)sulfonyl]acetone, oxime is an organic compound that belongs to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be various organic side-chains. This particular compound features a 4-chlorophenyl group and a sulfonyl group attached to an acetone oxime structure. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Oximes in general are known to interact with aldehydes or ketones, forming a new compound with the general formula rr’c=n−oh . In this formula, R represents an organic side-chain, which in this case would be the (4-Chlorophenyl)sulfonylacetone group.
Mode of Action
The mode of action of 1-[(4-Chlorophenyl)sulfonyl]acetone, oxime involves its interaction with its target molecules. The nitrogen atom in the oxime group acts as a nucleophile, reacting with the electrophilic carbon atom in the carbonyl group of the target molecule . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Oximes are known to be involved in various reactions in organic chemistry, including the formation of heterocycles . They can act as building blocks, internal oxidizing agents, and directing groups in the synthesis of various heterocycle scaffolds .
Result of Action
The result of the action of this compound is the formation of a new compound through the reaction with its target molecule. This reaction is essentially irreversible, leading to the formation of an oxime .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of an acid can catalyze the reaction, leading to the formation of the oxime . .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(4-Chlorophenyl)sulfonyl]acetone, oxime can be synthesized through the condensation of 1-[(4-Chlorophenyl)sulfonyl]acetone with hydroxylamine. The reaction typically involves the following steps:
- Dissolve 1-[(4-Chlorophenyl)sulfonyl]acetone in an appropriate solvent such as ethanol or methanol.
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH of the reaction mixture to around 7-8 using a base such as sodium hydroxide.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration or extraction, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)sulfonyl]acetone, oxime undergoes various chemical reactions, including:
Reduction: The oxime group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Hydrolysis: The oxime can be hydrolyzed back to the corresponding ketone and hydroxylamine under acidic conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Hydrolysis: Hydrochloric acid or sulfuric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction: 1-[(4-Chlorophenyl)sulfonyl]acetone, amine.
Hydrolysis: 1-[(4-Chlorophenyl)sulfonyl]acetone and hydroxylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Chlorophenyl)sulfonyl]acetone, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chlorophenyl)sulfonyl]acetone: The parent compound without the oxime group.
1-[(4-Methylphenyl)sulfonyl]acetone, oxime: A similar compound with a methyl group instead of a chlorine atom.
1-[(4-Bromophenyl)sulfonyl]acetone, oxime: A similar compound with a bromine atom instead of a chlorine atom.
Uniqueness
1-[(4-Chlorophenyl)sulfonyl]acetone, oxime is unique due to the presence of the oxime group, which imparts distinct chemical properties and reactivity. The chlorophenyl group also contributes to its specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(NE)-N-[1-(4-chlorophenyl)sulfonylpropan-2-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-7(11-12)6-15(13,14)9-4-2-8(10)3-5-9/h2-5,12H,6H2,1H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPQYVROJUUSHR-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CS(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CS(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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